molecular formula C10H7N3O B2858103 Pyrazin-2-yl(pyridin-3-yl)methanone CAS No. 188631-00-7

Pyrazin-2-yl(pyridin-3-yl)methanone

Cat. No.: B2858103
CAS No.: 188631-00-7
M. Wt: 185.186
InChI Key: CONJEIYQIFJXGJ-UHFFFAOYSA-N
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Description

Pyrazin-2-yl(pyridin-3-yl)methanone is an aromatic ketone that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound consists of a pyrazine ring and a pyridine ring connected by a methanone group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing pyrazin-2-yl(pyridin-3-yl)methanone involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This method uses water as the single oxygen source under mild conditions, making it an environmentally friendly approach. The reaction proceeds well with various aromatic rings, including substituted benzene, thiophene, thiazole, pyridine, and triazine, yielding the desired products in moderate to good yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using transition metal catalysts. The process is optimized to ensure high yields and purity of the final product, with careful control of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Pyrazin-2-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its ability to participate in oxidation reactions, where it can be synthesized from pyridin-2-yl-methanes through direct Csp3-H oxidation .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper catalysts, water, and various aromatic substrates. The reactions are typically carried out under mild conditions to ensure high selectivity and yield.

Major Products: The major products formed from the reactions of this compound include various aromatic ketones, which are important intermediates in pharmaceutical and chemical industries .

Scientific Research Applications

Pyrazin-2-yl(pyridin-3-yl)methanone has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anti-tubercular agent. A series of novel substituted derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for further drug development .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pyrazin-2-yl(pyridin-3-yl)methanone include other aromatic ketones such as pyridin-2-yl-methanones and various substituted benzene derivatives .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of a pyrazine ring and a pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and medicinal applications.

Conclusion

This compound is a versatile and valuable compound with significant potential in synthetic chemistry, medicinal research, and industrial applications. Its unique structure and reactivity make it an important molecule for the development of new drugs and chemical processes.

Properties

IUPAC Name

pyrazin-2-yl(pyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10(8-2-1-3-11-6-8)9-7-12-4-5-13-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONJEIYQIFJXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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